molecular formula C6H3BrClN3 B12469493 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine

7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine

Cat. No.: B12469493
M. Wt: 232.46 g/mol
InChI Key: FVXCKDIAPSQKKV-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the imidazo[4,5-C]pyridine ring. It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with bromine and chlorine sources in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It has shown promise in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine is unique due to the specific placement of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazopyridine derivatives may not be as effective .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-6-chloro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-5-3(10-2-11-5)1-9-6(4)8/h1-2H,(H,10,11)

InChI Key

FVXCKDIAPSQKKV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)Br)N=CN2

Origin of Product

United States

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